Magnesium citrate pentahydrate

Description

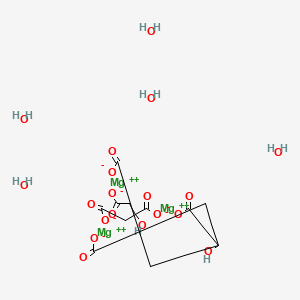

Magnesium citrate pentahydrate is a hydrated organic magnesium salt with the chemical formula C₁₂H₁₀Mg₃O₁₄·5H₂O . It consists of three magnesium cations complexed with two citrate anions and five water molecules. The citrate ligand enhances its water solubility and bioavailability compared to inorganic magnesium salts like oxide or sulfate . Structurally, magnesium citrate hydrates often form layered or complex crystalline networks, as observed in related citrate compounds .

This compound is widely utilized in pharmaceuticals and dietary supplements due to its favorable absorption profile and gastrointestinal tolerance. It is listed in the United States Pharmacopeia (USP) as a reference standard, underscoring its importance in regulated formulations . Its applications extend to laxatives, electrolyte replenishers, and mineral fortification in functional foods.

Properties

CAS No. |

6150-80-7 |

|---|---|

Molecular Formula |

C12H20Mg3O19 |

Molecular Weight |

541.19 g/mol |

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;pentahydrate |

InChI |

InChI=1S/2C6H8O7.3Mg.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;5*1H2/q;;3*+2;;;;;/p-6 |

InChI Key |

ZSGPXUGYQIQEOF-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium citrate pentahydrate can be synthesized by reacting magnesium carbonate or magnesium hydroxide with citric acid in an aqueous solution. The reaction typically involves dissolving citric acid in water and then gradually adding magnesium carbonate or magnesium hydroxide while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of magnesium citrate. The solution is then cooled, and the product is crystallized to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of magnesium carbonate or magnesium hydroxide to a citric acid solution, followed by heating and crystallization. The product is then filtered, washed, and dried to obtain the final compound in its pentahydrate form.

Chemical Reactions Analysis

Reaction Mechanism

-

Primary Synthesis :

Key Parameters

Thermal Decomposition

The compound undergoes stepwise dehydration and decomposition upon heating:

Decomposition Pathway

-

Loss of Hydration Water :

-

Anhydrous Salt Breakdown :

Thermogravimetric Data

| Step | Temperature Range (°C) | Mass Loss (%) | Product |

|---|---|---|---|

| 1 | 70–150 | 29.0 | Anhydrous Mg citrate |

| 2 | 175–420 | 45.2 | MgCO₃, CO₂, H₂O |

| 3 | 420–568 | 25.8 | MgO |

Coordination Chemistry

Magnesium citrate pentahydrate features octahedral Mg²⁺ centers chelated by citrate anions:

Structural Insights

-

Coordination Sites :

-

Hydrogen Bonding :

Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | Monoclinic (P2₁/c) |

| Unit Cell Dimensions | a=10.2 Å, b=12.5 Å, c=8.7 Å |

| Mg–O Bond Lengths | 2.05–2.12 Å |

Reactivity in Solution

-

pH-Dependent Speciation :

Solubility Data

| Solvent | Solubility (g/100 mL) | Conditions |

|---|---|---|

| Water | 5.2 | 25°C, pH 4.5 |

| Ethanol | 0.3 | 25°C |

Scientific Research Applications

Magnesium citrate pentahydrate has numerous applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions.

Biology: Employed in studies related to magnesium metabolism and its role in biological systems.

Medicine: Investigated for its potential therapeutic effects, including its use as a laxative and in the treatment of magnesium deficiency.

Industry: Utilized in the production of dietary supplements, pharmaceuticals, and as a food additive to regulate acidity.

Mechanism of Action

The primary mechanism of action of magnesium citrate pentahydrate involves its ability to attract water through osmosis. In the gastrointestinal tract, it draws water into the intestines, which helps to soften the stool and stimulate bowel movements. This osmotic effect is primarily responsible for its use as a laxative. Additionally, magnesium ions play a crucial role in various biochemical processes, including enzyme activation, muscle function, and nerve transmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioavailability and Solubility

Magnesium citrate pentahydrate exhibits higher bioavailability than inorganic salts such as magnesium oxide (MgO) and magnesium sulfate heptahydrate (MgSO₄·7H₂O). Organic salts like citrate, lactate, and aspartate enhance solubility in the intestinal tract, where higher pH conditions in the ileum and cecum further promote dissolution . For example:

- Magnesium oxide (MgO): Low solubility and bioavailability due to its inorganic nature and instability in gastric fluids .

- Magnesium L-lactate and L-aspartate : Higher bioavailability than citrate but less commonly used due to cost or formulation challenges .

Hydration States and Physicochemical Properties

Hydration significantly impacts stability and industrial applicability:

In contrast, anhydrous forms (e.g., magnesium oxide) lack water molecules, resulting in compact crystalline lattices but poor solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.